molecular formula C10H11BrO3 B1331309 3-Bromo-4-ethoxy-5-methoxybenzaldehyde CAS No. 90109-65-2

3-Bromo-4-ethoxy-5-methoxybenzaldehyde

Cat. No.: B1331309
CAS No.: 90109-65-2
M. Wt: 259.1 g/mol
InChI Key: UYORHVZNGJVQCF-UHFFFAOYSA-N
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Description

3-Bromo-4-ethoxy-5-methoxybenzaldehyde (BE5M) is an organic compound that is commonly used in various scientific research applications. It is a colorless crystalline solid that is soluble in organic solvents and has a molecular formula of C9H9BrO3. BE5M is commonly used in organic synthesis due to its reactivity and its ability to form stable complexes with other molecules. In addition, BE5M has been used in a variety of scientific research applications, due to its ability to interact with biological systems.

Scientific Research Applications

Synthesis and Antioxidant Activity

Synthesis of Chalcone Derivatives from Halogenated Vanillin and Antioxidant Activity Test This research involved the synthesis of derivatives such as 3-bromo-4-hydroxy-5-methoxybenzaldehyde through bromination of vanillin, followed by their evaluation for antioxidant activity using the DPPH method. The synthesized benzaldehydes and chalcone displayed significant antioxidant properties (Rijal, Haryadi, & Anwar, 2022).

Chemical Synthesis and Structural Analysis

Synthesis of Polycyclic Compound Based on 1,6-Methano[10]annulene The paper describes the synthesis of compounds related to 3-Bromo-4-ethoxy-5-methoxybenzaldehyde. These compounds were synthesized using palladium as a catalyst, and their structures were confirmed by NMR, IR, and MS (Sheng-li, 2010).

Crystal Structures of Halogenated Benzaldehyde Derivatives This study determined the crystal structures of various halogenated benzaldehyde derivatives, including those related to this compound, using X-ray diffraction. The research highlighted the influence of substituents on the molecular and crystal structures (Chumakov et al., 2014).

Applications in Organic Synthesis

Preparation of Alkoxy-Methoxybenzaldehydes This paper discusses the preparation of various alkoxy-methoxybenzaldehydes, including derivatives of this compound. These compounds were prepared through direct O-alkylation and used in further organic synthesis processes (Katritzky et al., 2000).

Spectroscopic Analysis and Properties

Spectroscopic Studies of Bromo-Methoxybenzaldehyde The spectroscopic properties of bromo-methoxybenzaldehyde derivatives were analyzed using FT-IR, FT-Raman, and NMR analyses. This research provides insights into the vibrational dynamics and electronic properties of these compounds, which are crucial for understanding their chemical behavior (Balachandran, Santhi, & Karpagam, 2013).

Environmental and Biological Applications

Metabolism of Halogenated Compounds in White Rot Fungus This study explored the biotransformation of halogenated methoxybenzaldehydes, including those similar to this compound, by the fungus Bjerkandera adusta. The research used membrane inlet mass spectrometry to identify bioconversion products, providing insights into environmental and biological applications of these compounds (Beck, Lauritsen, Patrick, & Cooks, 2000).

Safety and Hazards

3-Bromo-4-ethoxy-5-methoxybenzaldehyde may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Properties

IUPAC Name

3-bromo-4-ethoxy-5-methoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO3/c1-3-14-10-8(11)4-7(6-12)5-9(10)13-2/h4-6H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYORHVZNGJVQCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1Br)C=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40352691
Record name 3-bromo-4-ethoxy-5-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40352691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90109-65-2
Record name 3-Bromo-4-ethoxy-5-methoxybenzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=90109-65-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-bromo-4-ethoxy-5-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40352691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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